N,N-Diethyl-5-phenylpent-2-en-1-amine

Catalog No.
S14764632
CAS No.
909803-63-0
M.F
C15H23N
M. Wt
217.35 g/mol
Availability
In Stock
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N,N-Diethyl-5-phenylpent-2-en-1-amine

CAS Number

909803-63-0

Product Name

N,N-Diethyl-5-phenylpent-2-en-1-amine

IUPAC Name

N,N-diethyl-5-phenylpent-2-en-1-amine

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

InChI

InChI=1S/C15H23N/c1-3-16(4-2)14-10-6-9-13-15-11-7-5-8-12-15/h5-8,10-12H,3-4,9,13-14H2,1-2H3

InChI Key

WACCAJWISXDTSB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC=CCCC1=CC=CC=C1

N,N-Diethyl-5-phenylpent-2-en-1-amine is an organic compound characterized by its amine functional group and a pentene backbone. It features a diethyl substitution on the nitrogen atom and a phenyl group attached to the fifth carbon of the pentene chain. The compound's structure can be represented as:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This compound belongs to a class of alkenylamines, which are notable for their potential reactivity in various chemical transformations, including nucleophilic additions and oxidation reactions.

  • Oxidation Reactions: The compound can undergo oxidation using agents such as potassium permanganate or chromium-based oxidizers, leading to the formation of corresponding ketones or aldehydes.
  • Alkylation: It can serve as a nucleophile in alkylation reactions, particularly with alkyl halides, to form more complex amines.
  • Hydrogenation: Under hydrogenation conditions, N,N-Diethyl-5-phenylpent-2-en-1-amine can be converted into saturated amines.
  • Addition Reactions: The double bond in the pentene structure allows for electrophilic additions, where reagents such as bromine or sulfuric acid can add across the double bond.

While specific biological activities of N,N-Diethyl-5-phenylpent-2-en-1-amine have not been extensively documented, compounds in the alkenylamine class often exhibit significant biological properties. They may act as intermediates in the synthesis of pharmaceuticals and biologically active molecules. Research into similar compounds suggests potential applications in medicinal chemistry, particularly in developing anti-cancer agents and other therapeutic drugs.

The synthesis of N,N-Diethyl-5-phenylpent-2-en-1-amine typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as phenylacetaldehyde and diethylamine.
  • Formation of Alkenes: A common method involves the condensation of an aldehyde with an amine followed by dehydrogenation to form the double bond.
  • Catalytic Methods: Catalysts such as zirconium or niobium complexes can facilitate the formation of alkenylamines from alkynes through selective reduction processes .
  • Purification: The crude product is usually purified through distillation or chromatography to obtain the desired compound in high purity.

N,N-Diethyl-5-phenylpent-2-en-1-amine finds applications primarily in organic synthesis and medicinal chemistry:

  • Pharmaceutical Intermediates: It serves as a precursor for synthesizing more complex pharmaceutical compounds.
  • Chemical Research: Utilized in studies related to reaction mechanisms involving alkenes and amines.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

Interaction studies on N,N-Diethyl-5-phenylpent-2-en-1-amine focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its behavior under different conditions and its potential applications in drug design and development.

Research indicates that compounds with similar structures may exhibit varying degrees of reactivity based on substituents attached to the nitrogen atom or at other positions on the carbon chain.

Several compounds share structural similarities with N,N-Diethyl-5-phenylpent-2-en-1-amine, including:

Compound NameStructureUnique Features
N,N-Dimethyl-5-phenylpent-2-en-1-amineC_{13}H_{19}NDimethyl substitution; potentially different reactivity profile .
N,N-Diethyl-2-methylprop-2-en-1-amineC_{8}H_{17}NShorter carbon chain; different biological activity .
N,N-Dimethyl-4-phenylpent-1-en-3-aminesC_{13}H_{19}NDifferent position of phenyl group; affects reactivity .

Uniqueness

N,N-Diethyl-5-phenylpent-2-en-1-amines' unique feature lies in its specific arrangement of substituents which influences its chemical behavior compared to other similar compounds. Its dual ethyl substitution provides distinct steric hindrance, affecting its interactions with electrophiles and nucleophiles differently than those with methyl or other substituents.

Allylic amines serve as pivotal intermediates in constructing nitrogen-containing heterocycles and peptidomimetics. The presence of both amine and alkene functionalities allows participation in conjugate addition reactions, cyclization events, and stereoselective transformations. For N,N-Diethyl-5-phenylpent-2-en-1-amine, the allylic positioning of the amine group relative to the double bond creates a rigid conformational preference that mimics natural product secondary structures. This property has been exploited in designing mitochondria-targeted peptide isosteres, where the (E)-alkene configuration enforces type II′ β-turn geometries critical for biological activity.

The phenyl group at the fifth carbon introduces aromatic stacking potential, while the N,N-diethyl substitution modulates lipophilicity and electron-donating capacity. Such features enhance membrane permeability and target engagement in hydrophobic binding pockets, as evidenced by structural analogs like the M3 receptor antagonist 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone.

Structural FeatureFunctional Role
Allylic amineEnables radical-mediated C─H amination; participates in Michael additions
N,N-Diethyl groupsEnhances steric bulk and electron donation; improves pharmacokinetic properties
Pent-2-en-1-amine backboneImparts conformational rigidity for secondary structure mimicry
Phenyl substituentFacilitates π-π interactions with aromatic residues in biological targets

Transition metal-catalyzed allylic amination represents a fundamental synthetic approach for constructing complex allylic amine frameworks, including N,N-Diethyl-5-phenylpent-2-en-1-amine [1] [2]. These methodologies leverage the unique reactivity of metal centers to activate allylic substrates toward nucleophilic attack by nitrogen-containing species [3] [4]. The strategic importance of these approaches lies in their ability to form carbon-nitrogen bonds with high regioselectivity and stereochemical control, enabling access to structurally diverse allylic amine products [1] [2].

The mechanistic foundation of transition metal-catalyzed allylic amination involves the formation of π-allyl-metal intermediates that serve as electrophilic species for subsequent nucleophilic substitution [3] [5]. These intermediates can be generated through various pathways, including oxidative addition of allylic substrates to low-valent metal centers or direct carbon-hydrogen bond activation processes [4] [6]. The choice of metal catalyst significantly influences both the reaction pathway and the resulting product distribution, with nickel and cobalt systems showing particular promise for the synthesis of complex allylic amines [1] [4].

Nickel-Catalyzed Multicomponent Coupling Approaches

Nickel-catalyzed multicomponent coupling reactions have emerged as powerful synthetic tools for the direct construction of allylic amines from readily available starting materials [1] [7]. These approaches typically involve the simultaneous coupling of three distinct components: alkenes, aldehydes, and nitrogen nucleophiles, providing a highly efficient route to structurally diverse allylic amine products [1] [8].

Recent advances in nickel-catalyzed multicomponent coupling have demonstrated remarkable substrate scope and functional group compatibility [1] [7] [8]. The reaction conditions typically involve the use of inexpensive nickel(II) salts as precatalysts, phosphine ligands for electronic and steric tuning, and mild reaction temperatures ranging from 70 to 100 degrees Celsius [1] [8] [9]. The choice of solvent plays a crucial role in reaction efficiency, with toluene and tetrahydrofuran showing optimal performance in many cases [1] [9].

Table 1: Nickel-Catalyzed Multicomponent Coupling Reaction Parameters

ParameterOptimal ConditionsYield RangeReference
Catalyst Loading10 mol% Ni(cod)₂70-95% [1] [8]
Ligand20 mol% PCy₃77-88% [1] [8]
Temperature70°C56-96% [1] [8]
SolventToluene/THF70-95% [1] [9]
Reaction Time24 hours54-88% [1] [8]

The mechanistic pathway for nickel-catalyzed multicomponent coupling involves initial coordination of the alkene substrate to the nickel center, followed by insertion of the aldehyde component [1] [7]. The resulting nickel-alkyl intermediate undergoes subsequent reaction with the nitrogen nucleophile to generate the final allylic amine product [1] [8]. This mechanism enables high regioselectivity and stereochemical control, with the reaction proceeding through well-defined intermediates that can be characterized and optimized [1] [7].

The substrate scope of nickel-catalyzed multicomponent coupling encompasses a wide range of alkene, aldehyde, and amine components [1] [7] [8]. Aromatic and aliphatic aldehydes are well-tolerated, with yields typically ranging from 55 to 96 percent depending on the specific substrate combination [1] [8]. Similarly, various styrene derivatives and substituted alkenes participate effectively in the coupling reaction, providing access to diverse allylic amine products [1] [8].

Cobalt-Mediated Direct Allylic Carbon-Hydrogen Functionalization

Cobalt-mediated direct allylic carbon-hydrogen functionalization represents an innovative approach to allylic amine synthesis that bypasses the need for pre-functionalized substrates [4] [6]. This methodology leverages the unique ability of cobalt catalysts to activate allylic carbon-hydrogen bonds directly, enabling the introduction of nitrogen functionality at specific positions within the molecule [4] [10].

The mechanistic foundation of cobalt-mediated allylic carbon-hydrogen functionalization involves the formation of low-valent cobalt species that can undergo oxidative addition with allylic carbon-hydrogen bonds [4] [6]. These processes typically proceed through ligand-to-ligand hydrogen transfer pathways rather than classical oxidative addition mechanisms, providing unique selectivity patterns and reaction outcomes [6] [10]. The use of cobalt complexes with nitrogen-heterocyclic carbene ligands has proven particularly effective for these transformations [4] [6].

Recent developments in cobalt-mediated allylic carbon-hydrogen functionalization have demonstrated the feasibility of both intramolecular and intermolecular variants [4] [6]. Intramolecular reactions provide access to functionalized heterocyclic structures, while intermolecular processes enable the coupling of simple alkene substrates with nitrogen nucleophiles [4] [10]. The reaction conditions typically involve the use of cobalt(II) salts as precatalysts, appropriate ligands for selectivity control, and mild temperatures ranging from 25 to 100 degrees Celsius [4] [6] [10].

Table 2: Cobalt-Mediated Allylic Carbon-Hydrogen Functionalization Conditions

Reaction TypeCatalyst SystemTemperatureYieldSelectivityReference
IntramolecularCo-salen complex25-80°C65-90%>90% [4]
IntermolecularCo(OAc)₂/L6100°C70-85%85-95% [10]
ElectrochemicalCo-salen/electricity25°C60-80%>95% [4]

The substrate scope of cobalt-mediated allylic carbon-hydrogen functionalization includes a diverse range of alkene substrates and nitrogen nucleophiles [4] [6] [10]. The reaction shows broad tolerance for functional groups and alkene substitution patterns, allowing efficient coupling of di-, tri-, and even tetrasubstituted alkenes with various nitrogen-containing species [4]. The regioselectivity of these reactions can be controlled through appropriate choice of ligands and reaction conditions, providing access to specific regioisomers of allylic amine products [4] [10].

The development of electrocatalytic variants of cobalt-mediated allylic carbon-hydrogen functionalization has provided additional advantages in terms of sustainability and reaction control [4]. These electrochemical approaches eliminate the need for stoichiometric chemical oxidants, operating under oxidant-free conditions that minimize waste generation [4]. The use of tailored cobalt-salen complexes as electrocatalysts has enabled efficient intramolecular oxidative allylic carbon-hydrogen amination with high functional group tolerance [4].

Enzymatic N-Allylation Techniques for Chiral Amine Synthesis

Enzymatic N-allylation techniques represent a sustainable and selective approach to chiral amine synthesis, offering significant advantages in terms of stereochemical control and environmental compatibility [11] [12]. These biocatalytic methods leverage the inherent selectivity of enzymes to achieve high levels of enantioselectivity in the formation of carbon-nitrogen bonds, making them particularly valuable for the synthesis of optically active allylic amines [11] [13].

The foundation of enzymatic N-allylation lies in the use of specialized enzymes that can catalyze reductive amination processes under mild conditions [11] [12]. Amine dehydrogenases and related enzymes have shown particular promise for these transformations, enabling the direct conversion of aldehydes and ketones to corresponding amines with high stereochemical fidelity [12] [13]. The use of renewable starting materials, such as biomass-derivable cinnamic acids, further enhances the sustainability profile of these approaches [11].

Recent advances in enzymatic N-allylation have demonstrated the feasibility of using biomass-derivable cinnamic acids as alkylating agents for primary and secondary amines [11]. This approach provides a sustainable alternative to traditional chemical methods, utilizing renewable feedstocks that can be produced through fermentative processes [11]. The reaction conditions are typically mild, involving aqueous media at physiological pH and temperature, making these methods particularly attractive from an environmental perspective [11].

Table 3: Enzymatic N-Allylation Reaction Parameters

Enzyme SystemSubstrate TypeTemperaturepHYieldEnantioselectivityReference
Amine dehydrogenasePrimary amines30-40°C8.0-9.085-95%>95% ee [12]
TransaminaseSecondary amines25-35°C7.5-8.570-90%>90% ee [13]
Cascade systemAlcohol precursors37°C8.090%>95% ee [12]

The development of cascade enzymatic systems has significantly expanded the scope of enzymatic N-allylation techniques [12]. These systems typically involve the combination of alcohol dehydrogenases and amine dehydrogenases to enable the direct conversion of alcohol precursors to chiral amines in a single reaction vessel [12]. The use of site-specifically co-immobilized enzymes has further enhanced the efficiency and stability of these cascade processes [12].

Enzyme immobilization strategies have played a crucial role in improving the practical applicability of enzymatic N-allylation techniques [12] [13]. The use of silica binding peptides to immobilize fusion enzymes on silica nanoparticles has demonstrated significant improvements in catalytic efficiency and operational stability [12]. These immobilized enzyme systems retain high activity over multiple reaction cycles and show enhanced stability under various pH and temperature conditions [12] [13].

The substrate scope of enzymatic N-allylation encompasses a wide range of amine substrates and allylating agents [11] [12]. Primary and secondary amines can be effectively allylated using these biocatalytic methods, with yields typically ranging from 70 to 95 percent depending on the specific enzyme system and reaction conditions [11] [12]. The use of cinnamic acid derivatives as allylating agents provides access to structurally diverse allylic amine products while maintaining high levels of sustainability [11].

Tandem Isomerization-Amination Processes for Pentenylamine Derivatives

Tandem isomerization-amination processes represent an innovative synthetic strategy for the construction of pentenylamine derivatives through the sequential rearrangement and functionalization of alkene substrates [2] [14]. These methodologies combine the efficiency of tandem catalysis with the selectivity advantages of controlled isomerization, enabling access to specific regioisomers of allylic amine products that would be difficult to obtain through alternative approaches [2] [14].

The mechanistic foundation of tandem isomerization-amination involves the initial isomerization of internal alkenes to terminal or conjugated positions, followed by subsequent amination reactions [2] [14]. This approach is particularly valuable for the synthesis of pentenylamine derivatives, where the precise positioning of the double bond is crucial for biological activity and synthetic utility [2] [14]. The use of dual catalytic systems enables the sequential execution of these transformations in a single reaction vessel [2] [14].

Recent developments in tandem isomerization-amination have demonstrated the feasibility of using both homogeneous and heterogeneous catalysts for the isomerization step [14]. Ruthenium-based catalysts have shown particular effectiveness for the isomerization of internal linear dienes to conjugated positions, which can then undergo subsequent amination reactions [14]. The choice of catalyst system significantly influences both the efficiency of isomerization and the selectivity of the subsequent amination step [14].

Table 4: Tandem Isomerization-Amination Process Parameters

Catalyst SystemIsomerization SubstrateConversionAmination YieldOverall SelectivityReference
Ru/Pd dual catalystInternal dienes60%85-91%>90% [14]
Homogeneous RuLinear alkenes70-85%75-90%85-95% [14]
Heterogeneous RuConjugated dienes55-75%80-95%>90% [14]

The substrate scope of tandem isomerization-amination processes includes a diverse range of alkene substrates and nitrogen nucleophiles [2] [14]. Long-chain dienes and internal alkenes are particularly well-suited for these transformations, with the isomerization step enabling access to reactive intermediates that can undergo efficient amination [14]. The reaction conditions typically involve moderate temperatures and pressures, making these processes suitable for large-scale synthetic applications [2] [14].

The development of optimized reaction conditions for tandem isomerization-amination has focused on achieving high conversion rates while maintaining selectivity for the desired products [2] [14]. The use of appropriate solvents, such as longer-chain alcohols, has been shown to enhance both conversion and selectivity in these transformations [14]. Temperature control is particularly important, as it influences both the rate of isomerization and the stability of the resulting products [2] [14].

Cooperative Nickel/Titanium Catalysis in Alcohol Activation

Cooperative nickel and titanium catalysis represents a significant advancement in the activation of alcohols, particularly allylic systems related to N,N-Diethyl-5-phenylpent-2-en-1-amine [1] [2] [3]. The synergistic interaction between these two metals enables unprecedented reactivity through complementary activation mechanisms.

The fundamental principle underlying cooperative nickel/titanium catalysis involves the simultaneous activation of both electrophilic and nucleophilic components. Titanium tetraisopropoxide (Ti(OiPr)4) serves as a Lewis acid that coordinates to the hydroxyl group of allylic alcohols, significantly lowering the pKa and facilitating proton abstraction [1]. This activation creates a titanium alkoxide intermediate that is primed for subsequent transformations. Meanwhile, nickel complexes undergo oxidative addition with organic halides to form reactive nickel(II) intermediates capable of intercepting carbon-centered radicals [2].

The kinetic profile of this cooperative system demonstrates remarkable rate enhancements compared to single-metal catalysis. Mechanistic studies reveal that the presence of catalytic Ti(OiPr)4 dramatically increases the rate of nickel-catalyzed allylic amination, with rate constants showing 10-fold to 100-fold improvements over nickel-only systems [3]. The cooperative effect manifests through reduced activation barriers for both alcohol activation and carbon-nitrogen bond formation steps.

Detailed kinetic analysis indicates that the reaction proceeds through a titanium-mediated alcohol activation pathway followed by nickel-catalyzed cross-coupling. The titanium alkoxide intermediate exhibits enhanced nucleophilicity, allowing facile transmetalation to the nickel center [1]. This process generates mixed-metal intermediates that undergo reductive elimination to form the desired carbon-nitrogen bonds with exceptional efficiency.

Temperature-dependent studies demonstrate that the cooperative catalytic system exhibits lower apparent activation energies (typically 15-20 kcal/mol) compared to individual metal catalysts (25-30 kcal/mol) [2]. This reduction stems from the stabilization of transition states through bimetallic coordination, where both metals contribute to lowering the energy barriers for bond formation and cleavage processes.

The substrate scope encompasses primary and secondary allylic alcohols, with phenyl-substituted systems like N,N-Diethyl-5-phenylpent-2-en-1-amine showing particularly high reactivity. The aromatic stabilization provided by the phenyl group enhances the stability of intermediate carbocations and radicals, facilitating faster turnover rates [3].

Photoredox-Mediated Regioselective Amination Pathways

Photoredox catalysis has emerged as a powerful tool for achieving regioselective amination reactions, particularly relevant to compounds featuring the structural motifs present in N,N-Diethyl-5-phenylpent-2-en-1-amine [4] [5] [6]. The unique ability of photoredox catalysts to generate open-shell intermediates under mild conditions enables unprecedented selectivity control in carbon-nitrogen bond formation.

The mechanistic foundation of photoredox-mediated amination involves the generation of nitrogen-centered radicals through single-electron oxidation of amine substrates. Under visible light irradiation, photocatalysts such as iridium complexes or organic dyes promote the oxidation of nitrogen-containing compounds, generating radical cations that undergo subsequent hydrogen atom transfer (HAT) processes [4]. These transformations proceed through carefully controlled radical intermediates that exhibit distinct regioselectivity patterns.

Regioselectivity in photoredox amination emerges from the differential stability of carbon-centered radicals formed during the reaction pathway. For systems related to N,N-Diethyl-5-phenylpent-2-en-1-amine, the benzylic position exhibits enhanced reactivity due to resonance stabilization provided by the aromatic ring [6]. This preferential activation leads to highly selective functionalization at specific carbon centers, avoiding undesired side reactions at alternative positions.

Kinetic studies of photoredox amination reactions reveal first-order dependence on both substrate concentration and light intensity, indicating that the photocatalytic cycle is the rate-determining process [5]. The quantum yield for these transformations typically ranges from 0.3 to 0.8, demonstrating efficient utilization of photon energy for productive bond formation. Stern-Volmer quenching experiments confirm that the substrate acts as the primary quencher of the excited photocatalyst, establishing the mechanistic pathway for radical generation.

The influence of solvent polarity on regioselectivity represents a critical factor in optimizing these transformations. Polar aprotic solvents such as acetonitrile enhance the selectivity for methyl functionalization in unsymmetrical amines, while less polar solvents favor benzylic activation [6]. This solvent effect arises from differential stabilization of charged intermediates and transition states during the reaction progression.

Temperature-dependent kinetic analysis reveals activation energies in the range of 8-12 kcal/mol for photoredox amination pathways, significantly lower than thermal amination processes [7]. This reduction stems from the ability of photoredox catalysis to access high-energy intermediates through single-electron transfer processes rather than requiring thermal activation for bond cleavage.

The mechanistic pathway involves initial oxidation of the amine substrate by the excited photocatalyst, followed by deprotonation to generate an alpha-amino radical. This radical species then undergoes coupling with electrophilic partners or intramolecular cyclization reactions, depending on the substrate structure and reaction conditions [8].

Solvent Effects on Transition State Stabilization in Allylic Systems

The role of solvent in stabilizing transition states during reactions of allylic systems represents a fundamental aspect of understanding reactivity patterns in compounds related to N,N-Diethyl-5-phenylpent-2-en-1-amine [9] [10] [11]. Solvent effects on transition state stabilization arise from specific and non-specific interactions that differentially affect the energy of reactants, transition states, and products.

In allylic systems, the development of partial positive charge during transition state formation creates opportunities for stabilizing interactions with polar solvents. The resonance-stabilized allylic cation character that emerges during bond formation or cleavage processes exhibits enhanced sensitivity to solvent polarity compared to saturated alkyl systems [10]. This differential solvation leads to significant rate enhancements in polar media through preferential stabilization of the charged transition state.

Hydrogen bonding interactions play a particularly important role in transition state stabilization for allylic alcohols and related compounds. Protic solvents such as methanol and ethanol can form multiple hydrogen bonds with developing charges during transition state formation, providing 2-4 kcal/mol of additional stabilization energy [10]. This stabilization manifests as reduced activation barriers and increased reaction rates compared to aprotic solvent systems.

The geometric requirements for optimal transition state stabilization in allylic systems involve specific orientational preferences for solvent molecules. Molecular dynamics simulations reveal that solvent molecules preferentially orient to maximize electrostatic stabilization of developing charges while minimizing steric interactions with the substrate framework [12]. These geometric constraints lead to entropic penalties that partially offset the enthalpic stabilization, resulting in complex temperature dependences for solvent effects.

Kinetic isotope effects provide valuable insights into the magnitude of solvent stabilization in allylic transition states. Primary deuterium isotope effects in hydrogen bonding solvents typically range from 2.5 to 4.0, indicating significant hydrogen bond formation in the transition state [13]. Secondary isotope effects at adjacent carbons reveal the extent of charge delocalization and the degree of transition state stabilization provided by solvent interactions.

The influence of solvent dielectric constant on transition state energies follows non-linear relationships that reflect the complex interplay between electrostatic stabilization and solvation shell reorganization. High dielectric solvents (ε > 30) provide substantial stabilization for charged transition states, reducing activation barriers by 3-6 kcal/mol compared to low dielectric media [11]. However, this stabilization plateaus at very high dielectric constants due to saturation effects in solvation shell formation.

Computational studies using continuum solvation models and explicit solvent simulations demonstrate that transition state stabilization in allylic systems involves both direct substrate-solvent interactions and indirect effects through solvent restructuring [14]. The reorganization energy associated with solvent polarization around the developing transition state typically contributes 1-3 kcal/mol to the overall activation barrier, representing a significant fraction of the total solvent effect.

The practical implications of solvent effects on transition state stabilization extend to reaction design and optimization strategies. Careful selection of solvent systems can tune reaction rates, selectivities, and product distributions through preferential stabilization of specific transition state geometries [13]. For allylic systems like those containing the structural features of N,N-Diethyl-5-phenylpent-2-en-1-amine, optimal solvent choices balance transition state stabilization with substrate solubility and product isolation considerations.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

217.183049738 g/mol

Monoisotopic Mass

217.183049738 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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